molecular formula C17H14BrNO2 B4891719 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione

3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B4891719
M. Wt: 344.2 g/mol
InChI Key: SUWHLEHAYOBXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially used as a sedative but was later found to cause severe birth defects. However, BBP has shown promising results in scientific research, particularly in the fields of cancer treatment and immunomodulation.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to act on various signaling pathways involved in inflammation and immune response. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. This compound has also been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in the immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of T-cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have a neuroprotective effect, as it has been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent immunomodulatory and anti-inflammatory effects, as well as its potential for cancer treatment. However, its low yield and the need for careful purification can make its synthesis challenging. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, including its potential for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of thalidomide with 4-bromobenzylamine and subsequent cyclization. Other methods include the reaction of 4-bromobenzyl chloride with phthalimide, followed by reduction and cyclization. The synthesis of this compound can be challenging due to its low yield and the need for careful purification.

Scientific Research Applications

3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has shown potential in scientific research as a potent immunomodulatory and anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and promote the proliferation of T-cells, which play a crucial role in the immune response. This compound has also shown promise in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHLEHAYOBXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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